molecular formula C14H16ClN3O3 B1398648 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole CAS No. 1053656-64-6

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

Cat. No. B1398648
CAS RN: 1053656-64-6
M. Wt: 309.75 g/mol
InChI Key: VWDVFKIXFWQGQT-UHFFFAOYSA-N
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Description

“2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C14H16ClN3O3 . It is used for pharmaceutical testing . The 1,3,4-oxadiazole scaffold in this compound is known to possess a wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole”, involves structural modifications to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds .


Molecular Structure Analysis

The molecular structure of “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are complex and can involve various mechanisms. For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .

Scientific Research Applications

Anti-Salmonella Typhi Activity

The 1,3,4-oxadiazole derivatives have been studied for their antibacterial properties, particularly against Salmonella typhi . This bacterium causes typhoid fever, which can lead to severe symptoms and complications if not treated. The compound could be part of new therapeutic strategies to combat antibiotic-resistant strains of Salmonella.

Anticancer Potential

Oxadiazole derivatives have shown promise in anticancer research. They can be designed to interfere with various cellular processes that are crucial for cancer cell survival . The specific structure of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole may be explored for its potential to act as a pharmacophore in anticancer drugs.

Anticonvulsant Applications

These compounds have also been reported to possess anticonvulsant activities . They could be used in the development of new medications for the treatment and management of seizure disorders, offering potentially novel mechanisms of action compared to existing antiepileptic drugs.

Antidiabetic Effects

The oxadiazole nucleus is a component in some antidiabetic drugs. Research into the 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole could lead to new treatments for diabetes, possibly by influencing insulin release or glucose metabolism .

Vasodilatory Properties

Some oxadiazole derivatives exhibit vasodilatory effects, which can be beneficial in treating cardiovascular diseases . The compound could be investigated for its ability to relax blood vessels, thereby reducing blood pressure and improving blood flow.

Agricultural Applications

In agriculture, oxadiazole derivatives can serve as herbicides or insecticides . The 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole might be explored for its efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity.

Mechanism of Action

Target of Action

The primary targets of 1,3,4-oxadiazole derivatives, such as 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, are often enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA replication, gene expression, and cell division, making them key targets for anticancer therapies .

Mode of Action

The compound interacts with its targets by selectively binding to these enzymes and proteins . This interaction can inhibit the function of these targets, leading to antiproliferative effects . For instance, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of HDAC can alter gene expression .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of thymidylate synthase disrupts the folate pathway, which is essential for DNA synthesis and repair . Similarly, the inhibition of HDAC can affect the acetylation status of histones, thereby altering chromatin structure and gene expression .

Result of Action

The molecular and cellular effects of the compound’s action are primarily antiproliferative. By inhibiting key enzymes involved in cell proliferation, the compound can disrupt cell division and growth, potentially leading to cell death . This makes 1,3,4-oxadiazole derivatives promising candidates for anticancer therapies .

Future Directions

The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole” and similar compounds involve further exploration of their potential as new drugs. The development of novel 1,3,4-oxadiazole-based drugs is a promising field, particularly for cancer treatment .

properties

IUPAC Name

tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDVFKIXFWQGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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